molecular formula C16H21N3O3 B8496162 ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

ethyl 3-(dimethylamino)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate

Cat. No. B8496162
M. Wt: 303.36 g/mol
InChI Key: IFBUGJWXQVHJPP-UHFFFAOYSA-N
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Patent
US09073907B2

Procedure details

According to Scheme 15 Step 2: NaBH3CN (7.26 mmol, 456 mg) was added to a solution of ethyl 3-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (3.63 mmol, 1.00 g) and formaldehyde (109 mmol, 8.84 g) in acetic acid (10 mL). The reaction mixture was stirred for 4 hours at room temperature and was then extracted with AcOEt. After neutralization of the aqueous phase, it was extracted with AcOEt. The organic phase was dried over MgSO4, was filtered and was concentrated under reduced pressure. The crude product was purified by flash chromatography over silica gel using cyclohexane/AcOEt (90:10 to 0:100) as eluent to afford ethyl 3-(dimethylamino)-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (1.98 mmol, 600 mg, 54%) as an oil.
Quantity
456 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.84 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH3-][C:2]#[N:3].[Na+].N[C:6]1[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][N:8]([CH2:16][C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)[N:7]=1.[CH2:25]=O>C(O)(=O)C>[CH3:25][N:3]([CH3:2])[C:6]1[C:10]([C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:9][N:8]([CH2:16][C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)[N:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
456 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
NC1=NN(C=C1C(=O)OCC)CC1=CC=C(C=C1)OC
Name
Quantity
8.84 g
Type
reactant
Smiles
C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was then extracted with AcOEt
EXTRACTION
Type
EXTRACTION
Details
After neutralization of the aqueous phase, it was extracted with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography over silica gel

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN(C1=NN(C=C1C(=O)OCC)CC1=CC=C(C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.98 mmol
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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